molecular formula C6H3N3 B3354411 1H-Pyrrole-2,5-dicarbonitrile CAS No. 59215-66-6

1H-Pyrrole-2,5-dicarbonitrile

Cat. No.: B3354411
CAS No.: 59215-66-6
M. Wt: 117.11 g/mol
InChI Key: AXTFVVDDOGBXBV-UHFFFAOYSA-N
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Description

1H-Pyrrole-2,5-dicarbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C6H3N3. It is characterized by a pyrrole ring substituted with two cyano groups at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2,5-dicarbonitrile can be synthesized through several methods. One common approach involves the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature, followed by the addition of propargylamine and subsequent intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another method involves the reaction of substituted phenacyl bromide with barbituric acid or Meldrum’s acid and aromatic amines under visible light catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products:

    Oxidation: Pyrrole-2,5-dicarboxylic acid.

    Reduction: 2,5-diaminopyrrole.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1H-Pyrrole-2,5-dicarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano groups can interact with various molecular targets, leading to changes in biological pathways and cellular functions .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrole-2,5-dicarbonitrile is unique due to its dual cyano groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile scaffold for drug development.

Properties

IUPAC Name

1H-pyrrole-2,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3/c7-3-5-1-2-6(4-8)9-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTFVVDDOGBXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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